Methyl (R)-4-boc-6,6-dimethyl-morpholine-3-carboxylate
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Overview
Description
®-4-tert-Butyl3-methyl6,6-dimethylmorpholine-3,4-dicarboxylate is a complex organic compound with a unique structure that includes a morpholine ring substituted with tert-butyl, methyl, and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-tert-Butyl3-methyl6,6-dimethylmorpholine-3,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the formation of the morpholine ring through cyclization reactions, followed by the introduction of tert-butyl and methyl groups via alkylation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of ®-4-tert-Butyl3-methyl6,6-dimethylmorpholine-3,4-dicarboxylate may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
®-4-tert-Butyl3-methyl6,6-dimethylmorpholine-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl and methyl groups using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, ®-4-tert-Butyl3-methyl6,6-dimethylmorpholine-3,4-dicarboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it suitable for investigating the mechanisms of enzyme catalysis and inhibition.
Medicine
In medicinal chemistry, ®-4-tert-Butyl3-methyl6,6-dimethylmorpholine-3,4-dicarboxylate is explored for its potential as a drug candidate. Its ability to interact with biological targets, such as receptors and enzymes, makes it a promising compound for drug development.
Industry
In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other materials.
Mechanism of Action
The mechanism of action of ®-4-tert-Butyl3-methyl6,6-dimethylmorpholine-3,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting metabolic pathways. In medicinal applications, it may act as an agonist or antagonist at receptor sites, modulating physiological responses.
Comparison with Similar Compounds
Similar Compounds
- ®-4-tert-Butyl3-methyl6,6-dimethylmorpholine-3,4-dicarboxylate
- ®-4-tert-Butyl3-methyl6,6-dimethylmorpholine-3,4-dicarboxamide
- ®-4-tert-Butyl3-methyl6,6-dimethylmorpholine-3,4-dicarboxylic acid
Uniqueness
The uniqueness of ®-4-tert-Butyl3-methyl6,6-dimethylmorpholine-3,4-dicarboxylate lies in its specific substitution pattern on the morpholine ring. This pattern imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Biological Activity
Methyl (R)-4-boc-6,6-dimethyl-morpholine-3-carboxylate is a morpholine derivative that has garnered attention for its potential biological activities. This article explores its biological mechanisms, interactions with molecular targets, and implications in various fields, including medicinal chemistry and pharmacology.
Chemical Structure and Properties
This compound features a morpholine ring with a tert-butoxycarbonyl (Boc) protecting group and a carboxylate moiety. The presence of two methyl groups at the 6-position enhances its lipophilicity and may influence its biological activity.
Compound Name | Molecular Formula | Unique Features |
---|---|---|
This compound | C₁₂H₂₁NO₅ | Contains a Boc protecting group |
(R)-6,6-Dimethylmorpholine-3-carboxylic acid | C₉H₁₅NO₄ | Lacks the Boc group |
Morpholine-4-carboxylic acid | C₇H₉NO₂ | Different substitution pattern |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, enhancing the compound's reactivity and binding affinity. The morpholine structure contributes to its rigidity, allowing for specific interactions with biological macromolecules.
Key Molecular Targets
- Enzymes : Interacts with specific enzymes, potentially modulating their activity.
- Receptors : May act as a ligand for various receptors involved in signal transduction pathways.
- Cellular Pathways : Influences biochemical pathways associated with metabolism and cellular regulation.
Anticancer Potential
Research indicates that this compound may exhibit anticancer properties. In vitro studies have shown that compounds with similar structures can inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives of morpholine have demonstrated significant antiproliferative effects against various cancer types, including breast and lung cancers .
Antimicrobial Activity
Preliminary investigations suggest that this compound may possess antimicrobial properties. Similar compounds have shown moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against strains like Candida albicans . The minimum inhibitory concentration (MIC) values for related compounds range from 4.69 to 156.47 µM against various pathogens.
Case Studies
- In Vitro Characterization : A study evaluated the biological activity of several morpholine derivatives, including this compound. The results indicated significant growth inhibition in human cancer cell lines, supporting its potential as an anticancer agent .
- Mechanistic Studies : Research into the mechanism of action revealed that the compound affects key signaling pathways involved in cell proliferation and apoptosis. This was evidenced by changes in protein expression levels associated with these pathways following treatment .
Properties
Molecular Formula |
C13H23NO5 |
---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
4-O-tert-butyl 3-O-methyl (3R)-6,6-dimethylmorpholine-3,4-dicarboxylate |
InChI |
InChI=1S/C13H23NO5/c1-12(2,3)19-11(16)14-8-13(4,5)18-7-9(14)10(15)17-6/h9H,7-8H2,1-6H3/t9-/m1/s1 |
InChI Key |
OQAXKPFDEGWERL-SECBINFHSA-N |
Isomeric SMILES |
CC1(CN([C@H](CO1)C(=O)OC)C(=O)OC(C)(C)C)C |
Canonical SMILES |
CC1(CN(C(CO1)C(=O)OC)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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